
3-Methyl-4-nitrobenzoyl chloride
Overview
Description
3-Methyl-4-nitrobenzoyl chloride (CAS: 35675-46-8) is an aromatic acyl chloride with the molecular formula C₈H₆ClNO₃ and a molar mass of 199.59 g/mol. It is synthesized via the chlorination of 3-methyl-4-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This compound is widely employed in organic synthesis as a reactive intermediate, particularly in the preparation of amides and heterocyclic compounds. For example, it serves as a key reagent in the synthesis of bis-benzamide derivatives, which are precursors to pharmaceutical agents such as aminophenyl benzothiazoles.
Safety and Handling:
The compound is highly reactive and requires stringent safety measures. Key precautions include avoiding heat/sparks (P210), preventing child access (P102), and adhering to proper labeling (P103).
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrobenzoyl chloride can be synthesized from 3-methyl-4-nitrobenzoic acid. The typical method involves the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Methyl-4-nitrobenzoic acid+Thionyl chloride→3-Methyl-4-nitrobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation can be performed using reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Reduction: The major product is 3-methyl-4-aminobenzoyl chloride.
Electrophilic Aromatic Substitution: Products include various substituted benzoyl chlorides depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
3-Methyl-4-nitrobenzoyl chloride serves as an important intermediate in the synthesis of numerous organic compounds. It is particularly useful in the preparation of acylated products, including esters and amides, which are foundational in synthetic organic chemistry.
Case Study: Synthesis of Esters
In a study, the reaction of this compound with alcohols led to high yields of corresponding esters. The process involved the use of triethylamine as a base to facilitate the nucleophilic attack on the acyl chloride, resulting in efficient esterification under mild conditions .
Pharmaceutical Applications
The compound is utilized as a starting material for the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity.
Example: Drug Development
Research has shown that derivatives synthesized from this compound exhibit significant biological activities, including antibacterial and anticancer properties. For instance, compounds derived from this acyl chloride have been evaluated for their efficacy against specific cancer cell lines, demonstrating promising results in preclinical studies .
Analytical Chemistry
This compound is also employed in analytical methods, particularly in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, which are crucial for separating and quantifying compounds in complex mixtures.
Data Table: HPLC Analysis Conditions
Parameter | Condition |
---|---|
Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
Column Type | Newcrom R1 HPLC Column |
Particle Size | 3 µm |
Application | Mass-Spec compatible analysis |
This method allows for the isolation of impurities and is applicable in pharmacokinetic studies .
Environmental Chemistry
Research indicates that this compound can be involved in environmental chemistry studies, particularly concerning its degradation products and their potential impacts on ecosystems. Understanding these interactions is vital for assessing environmental risks associated with its use .
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form amides, esters, and thioesters. The nitro group on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the benzoyl group into target molecules .
Comparison with Similar Compounds
Structural and Functional Differences
3-Methyl-4-nitrobenzoyl chloride belongs to a class of nitro-substituted benzoyl chlorides. Below is a comparative analysis with structurally related compounds:
4-Nitrobenzoyl Chloride
- Key Differences : The absence of a methyl group reduces steric hindrance, making it more reactive in nucleophilic acyl substitution reactions. It is commonly used in amide synthesis, as demonstrated in the preparation of N-(3-chlorophenethyl)-4-nitrobenzamide.
4-Methyl-3-nitrobenzoyl Chloride (CAS: 10397-30-5)
- Molecular Formula: C₈H₆ClNO₃ (isomer of the target compound).
- Key Differences: The nitro and methyl groups are in reversed positions (3-nitro-4-methyl vs. 4-nitro-3-methyl). Its density is 1.37 g/mL at 25°C.
Benzoyl Chloride (Parent Compound)
- Molecular Formula : C₇H₅ClO.
- Key Differences : The lack of nitro or methyl substituents results in lower electrophilicity and reduced reactivity compared to nitro-substituted derivatives.
Data Table: Comparative Properties
*Density inferred from analogous compounds.
Biological Activity
3-Methyl-4-nitrobenzoyl chloride (CAS No. 35675-46-8) is a chemical compound that has garnered interest in various fields, particularly due to its biological activity. The compound is characterized by its molecular formula and a molecular weight of 199.59 g/mol. It is classified as a hazardous substance, with significant implications for safety and handling in laboratory settings.
- Molecular Formula :
- Molecular Weight : 199.59 g/mol
- Signal Word : Danger
- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
- Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, in studies focused on the synthesis of novel compounds, it was noted that modifications at the 3-position of the benzoyl group can drastically affect biological activity. A study showed that a methyl group at this position resulted in a more than 30-fold decrease in IC50 values for certain enzyme targets, indicating enhanced potency compared to other structural analogs .
Cytotoxicity and Antiproliferative Effects
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound induces cell death through mechanisms such as apoptosis and autophagy. The compound's ability to disrupt cell cycle progression has also been documented, with findings suggesting that it can cause G1 or G2/M phase arrest in treated cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to understand how structural changes influence its biological efficacy. For example, modifications at the ortho or para positions of the nitro group can lead to variations in enzyme inhibition and cytotoxicity profiles. This knowledge is essential for designing more effective derivatives with improved therapeutic potential .
Case Study 1: Anticancer Activity
In a specific study focusing on anticancer activity, this compound was tested against human cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Flow cytometry analysis revealed increased apoptosis markers, confirming the compound's potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another study investigated the compound's role as an inhibitor of specific kinases involved in cancer progression. The findings highlighted that this compound effectively inhibited BCR-ABL kinase activity, which is crucial in certain leukemias. This inhibition was linked to structural features of the compound that facilitate binding to the active site of the enzyme .
Biological Activity Summary Table
Structure-Activity Relationship Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-methyl-4-nitrobenzoyl chloride, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The primary synthesis involves chlorination of 3-methyl-4-nitrobenzoic acid using thionyl chloride (SOCl₂). Key steps include:
- Refluxing the benzoic acid with excess SOCl₂ under anhydrous conditions (e.g., 70–80°C for 4–6 hours).
- Removal of residual SOCl₂ via vacuum distillation.
- Purification by recrystallization or column chromatography to isolate the acyl chloride . Alternative routes may involve direct nitration of 3-methylbenzoyl chloride, but regioselectivity must be carefully controlled to avoid byproducts.
Table 1: Comparison of Synthetic Methods
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm the presence of the acyl chloride group (C=O stretch ~1770–1810 cm⁻¹) and nitro group (~1520–1350 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm). Solvent choice (e.g., CDCl₃) is critical to avoid hydrolysis .
- X-ray Crystallography : Single-crystal analysis resolves molecular geometry and confirms regiochemistry. SHELXL refinement (via the SHELX suite) is standard for small-molecule structures .
Q. How can purity and stability be assessed during storage and handling?
Methodological Answer:
- HPLC/GC-MS : Monitor degradation products (e.g., hydrolysis to benzoic acid). Use inert atmospheres (N₂/Ar) during storage to prevent moisture ingress .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 150°C .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and methyl groups influence reactivity in nucleophilic acyl substitution?
Methodological Answer:
- The nitro group (meta to the acyl chloride) is strongly electron-withdrawing, activating the carbonyl toward nucleophilic attack (e.g., amines, alcohols).
- Steric hindrance from the methyl group (ortho to nitro) slows reactions with bulky nucleophiles. Kinetic studies using UV-Vis or in-situ IR can quantify reactivity trends .
- Computational modeling (DFT) predicts charge distribution and transition states, guiding solvent and catalyst selection .
Q. What challenges arise in resolving crystallographic ambiguities, such as twinning or pseudosymmetry, in structures derived from this compound?
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled for derivatives of this compound?
Methodological Answer:
- Dynamic NMR : Resolve conformational exchange broadening by variable-temperature studies.
- COSY/NOESY : Assign coupling patterns in crowded aromatic regions .
- X-ray vs. Solution-State Data : Compare solid-state (X-ray) and solution (NMR) structures to identify solvent-induced conformational changes .
Q. What strategies mitigate side reactions (e.g., hydrolysis or nitration) during functionalization of this compound?
Methodological Answer:
- Low-Temperature Reactions : Conduct reactions at –20°C to suppress hydrolysis.
- Protective Group Chemistry : Temporarily protect the nitro group (e.g., reduction to amine, followed by re-oxidation post-reaction) .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side-product formation .
Properties
IUPAC Name |
3-methyl-4-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEGOHNPUBPUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189181 | |
Record name | 3-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35675-46-8 | |
Record name | 3-Methyl-4-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35675-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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